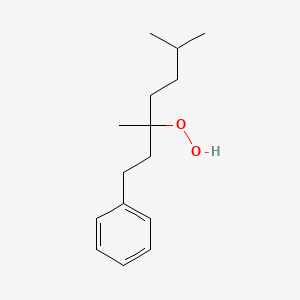

3,6-Dimethyl-1-phenylheptane-3-peroxol

Description

Structure

3D Structure

Properties

CAS No. |

78484-94-3 |

|---|---|

Molecular Formula |

C15H24O2 |

Molecular Weight |

236.35 g/mol |

IUPAC Name |

(3-hydroperoxy-3,6-dimethylheptyl)benzene |

InChI |

InChI=1S/C15H24O2/c1-13(2)9-11-15(3,17-16)12-10-14-7-5-4-6-8-14/h4-8,13,16H,9-12H2,1-3H3 |

InChI Key |

LDOYNHWZMXNSEZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC(C)(CCC1=CC=CC=C1)OO |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Kinetics of 3,6 Dimethyl 1 Phenylheptane 3 Peroxol

Thermal Decomposition Pathways of Peroxols

The thermal decomposition of peroxols is a critical aspect of their chemistry, dictating their stability and reactivity. The process is highly temperature-dependent and can proceed through several pathways.

Homolytic O-O Bond Cleavage and Radical Generation

The peroxide bond (O-O) is inherently weak, with a bond dissociation energy typically in the range of 190–210 kJ/mol, making it susceptible to cleavage upon heating. wikipedia.org The primary step in the thermal decomposition of 3,6-Dimethyl-1-phenylheptane-3-peroxol is the homolytic cleavage of this O-O bond. wikipedia.orgwikipedia.org This process generates two radical species: an alkoxyl radical and a hydroxyl radical. wikipedia.org

Reaction Scheme:

(CH₃)₂CHCH₂CH₂C(OOH)(CH₃)CH₂CH₂C₆H₅ → (CH₃)₂CHCH₂CH₂C(O•)(CH₃)CH₂CH₂C₆H₅ + •OH

This initial bond scission is the rate-determining step in the uncatalyzed thermal decomposition of many organic peroxides. The stability of the resulting radicals can influence the decomposition rate. wikipedia.org

Mechanistic Studies of Induced Decomposition

The decomposition of peroxols can be accelerated by the presence of other radicals in a process known as induced decomposition. researchgate.netnih.gov The radicals generated from the initial homolytic cleavage, or other radicals present in the system, can attack the peroxol molecule, leading to its decomposition at temperatures lower than those required for spontaneous unimolecular cleavage.

One common mechanism for induced decomposition involves the abstraction of the hydroperoxidic hydrogen atom by a radical (R•):

ROOH + R• → ROO• + RH

The resulting peroxyl radical (ROO•) can then undergo further reactions, propagating a chain reaction.

Kinetic Analysis of Peroxol Thermolysis in Solution

The thermal decomposition of organic peroxides in solution typically follows first-order kinetics, particularly in the initial stages of the reaction. researchgate.net The rate of decomposition is influenced by several factors, including the structure of the peroxol, the nature of the solvent, and the temperature.

The rate law for the unimolecular decomposition can be expressed as:

Rate = k[Peroxol]

Where 'k' is the first-order rate constant. The temperature dependence of the rate constant is described by the Arrhenius equation:

k = A * exp(-Ea / RT)

Here, 'A' is the pre-exponential factor, 'Ea' is the activation energy, 'R' is the gas constant, and 'T' is the absolute temperature. For the thermal decomposition of a similar compound, 3,6-diphenyl-1,2,4,5-tetroxane, in nitromethane, the activation enthalpy was found to be 106.3 ± 1.0 kJ mol⁻¹. researchgate.net

Illustrative Kinetic Data for Tertiary Alkyl Hydroperoxide Decomposition in an Inert Solvent:

| Temperature (°C) | Rate Constant (k) (s⁻¹) | Half-life (t₁/₂) (s) |

| 130 | 1.5 x 10⁻⁵ | 46200 |

| 140 | 4.5 x 10⁻⁵ | 15400 |

| 150 | 1.3 x 10⁻⁴ | 5330 |

| 160 | 3.7 x 10⁻⁴ | 1870 |

Note: This data is illustrative for a generic tertiary alkyl hydroperoxide and not specific to this compound.

Computational Prediction of Decomposition Onset Temperatures and Barriers

Computational chemistry provides valuable tools for predicting the thermal stability of peroxides. Density functional theory (DFT) and other quantum chemical methods can be used to calculate the O-O bond dissociation energy and the activation barriers for various decomposition pathways. These calculations can help in estimating the onset temperature for thermal decomposition. For instance, gas-phase thermolysis studies of formaldehyde (B43269) diperoxide have shown an average Arrhenius activation energy of 29.3 ± 0.8 kcal/mol. researchgate.net Such computational approaches can provide insights into the stability of this compound and guide experimental studies.

Investigation of Thermal Oscillations during Peroxol Decomposition

Under certain conditions, particularly in open systems like a continuous stirred-tank reactor (CSTR), the thermal decomposition of organic peroxides can exhibit oscillatory behavior. acs.organu.edu.au These thermal oscillations arise from the interplay between the heat generated by the exothermic decomposition reaction and the heat dissipated to the surroundings. anu.edu.au Such instabilities can be violent and are an important consideration in the chemical process safety of peroxide handling. acs.organu.edu.au Computational models are often used to identify and characterize these oscillatory instabilities. acs.organu.edu.au While experimental observations of thermal oscillations have been reported for compounds like hydrogen peroxide, lauroyl peroxide, and methyl ethyl ketone peroxide, the potential for this compound to exhibit such behavior would depend on specific reaction conditions and thermophysical properties. acs.organu.edu.au

Radical Chemistry Derived from this compound

The radicals generated from the decomposition of this compound are highly reactive and can undergo a variety of subsequent reactions, which are fundamental to the applications of organic peroxides as reaction initiators.

The primary radicals formed are the 3,6-dimethyl-1-phenylheptan-3-oxyl radical and the hydroxyl radical. The tertiary alkoxyl radical can undergo several key reactions:

Hydrogen Abstraction: It can abstract a hydrogen atom from a suitable donor molecule (e.g., the solvent or another organic molecule), leading to the formation of the corresponding tertiary alcohol and a new radical.

β-Scission: This is a common fragmentation pathway for tertiary alkoxyl radicals. acs.org The cleavage of a carbon-carbon bond beta to the oxygen atom results in the formation of a ketone and an alkyl radical. acs.org For the 3,6-dimethyl-1-phenylheptan-3-oxyl radical, there are three possible β-scission pathways, with the predominant cleavage typically forming the most stable alkyl radical. acs.org

Possible β-Scission Pathways:

Cleavage of the C-C bond to the methyl group, yielding a ketone and a methyl radical.

Cleavage of the C-C bond to the isobutyl group, yielding a ketone and an isobutyl radical.

Cleavage of the C-C bond to the phenylethyl group, yielding a ketone and a phenylethyl radical.

The hydroxyl radical is also highly reactive and will readily abstract a hydrogen atom from most organic molecules. The various alkyl and other radicals generated can initiate polymerization, undergo recombination, or participate in other radical chain reactions. beilstein-journals.org The specific products formed will depend on the reaction conditions and the presence of other reactive species.

Formation and Reactivity of Organic Peroxyl Radicals (RO2•)

The formation of the 3,6-dimethyl-1-phenylheptane-3-peroxyl radical, analogous to the cumylperoxyl radical, is a critical step in autoxidation processes. This occurs through the reaction of the corresponding alkyl radical with molecular oxygen. The initiation of this process can be triggered by thermal or photochemical decomposition of an initiator, or by the abstraction of a hydrogen atom from the parent hydrocarbon.

In the case of cumene (B47948), the process is initiated by the formation of a cumyl radical through the abstraction of the tertiary benzylic hydrogen. This radical then rapidly reacts with molecular oxygen to form the cumylperoxyl radical (C6H5C(CH3)2OO•) umich.edu. This reaction is a key step in the cumene process for the production of phenol (B47542) and acetone (B3395972) umich.edu. The reactivity of the resulting peroxyl radical is central to the subsequent propagation of the radical chain reaction.

The cumylperoxyl radical is relatively stable, which influences its subsequent reactions york.ac.uk. Its primary mode of reaction in autoxidation is the abstraction of a hydrogen atom from another molecule of the parent hydrocarbon, thereby propagating the radical chain and forming a hydroperoxide umich.edu.

The formation of peroxyl, alkoxyl, and carbon-centered free radicals from the decomposition of cumene hydroperoxide has been studied using electron spin resonance (ESR) spectroscopy. Tertiary peroxyl radicals, such as the cumylperoxyl radical, have been directly detected in these systems acs.org.

Intermolecular Reactions of Peroxyl Radicals (e.g., with NO, HO2, other RO2)

Organic peroxyl radicals (RO2•) are key intermediates in atmospheric and combustion chemistry, and their intermolecular reactions significantly influence the formation of various products. The cumylperoxyl radical, as a representative tertiary alkylperoxyl radical, is expected to undergo several important intermolecular reactions.

Reaction with Nitric Oxide (NO): The reaction of alkylperoxyl radicals with nitric oxide is a significant pathway in atmospheric chemistry. For most alkylperoxyl radicals, this reaction proceeds at a rate close to the diffusion-controlled limit. For instance, the rate constants for the gas-phase reactions of isopropyl- and tert-butylperoxy radicals with NO at 298 K are approximately 8.0 x 10⁻¹² and 8.6 x 10⁻¹² cm³ molecule⁻¹ s⁻¹, respectively nih.gov. It is expected that the cumylperoxyl radical would react with NO at a similarly high rate. This reaction typically leads to the formation of an alkoxy radical (RO•) and nitrogen dioxide (NO2) york.ac.uk.

Reaction with Hydroperoxyl Radical (HO2•): The reaction between an alkylperoxyl radical and a hydroperoxyl radical is another important atmospheric process. For the allylperoxyl radical, the rate constant for its reaction with HO2• at 298 K is estimated to be approximately 1 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ rsc.org. This reaction generally produces a hydroperoxide (ROOH) and molecular oxygen (O2).

Self-Reaction of Peroxyl Radicals (RO2• + RO2•): The self-reaction of tertiary peroxyl radicals, like the cumylperoxyl radical, is known to be significantly slower than that of primary or secondary peroxyl radicals. In the case of tertiary peroxyl radicals, their self-reaction can lead to the formation of alkoxyl radicals and molecular oxygen acs.org.

| Reactant | Product(s) | Typical Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|---|

| NO | RO• + NO₂ | ~8 x 10⁻¹² | nih.gov |

| HO₂• | ROOH + O₂ | ~1 x 10⁻¹¹ | rsc.org |

| RO₂• | 2RO• + O₂ | Varies | acs.org |

Intramolecular Rearrangements and Autoxidation Processes

One of the most well-known intramolecular rearrangements involving a tertiary hydroperoxide analogous to this compound is the Hock rearrangement of cumene hydroperoxide. This acid-catalyzed rearrangement is a cornerstone of the cumene process for the co-production of phenol and acetone umich.educopernicus.orgaidic.itnih.govnih.govacs.org.

The mechanism of the Hock rearrangement involves the protonation of the hydroperoxide, followed by the migration of the phenyl group from the carbon atom to the adjacent oxygen atom, with the concurrent elimination of a water molecule. The resulting carbocation is then hydrolyzed to yield phenol and acetone aidic.itnih.gov. This rearrangement is highly efficient and is a classic example of a rearrangement to an electron-deficient oxygen atom.

Autoxidation is a radical chain reaction involving the reaction of organic compounds with molecular oxygen. In the case of cumene, this process leads to the formation of cumene hydroperoxide umich.edu. The process is initiated by the formation of a cumyl radical, which then reacts with oxygen to form a cumylperoxyl radical. This peroxyl radical then abstracts a hydrogen atom from another cumene molecule to form cumene hydroperoxide and a new cumyl radical, thus propagating the chain umich.edu. The autocatalytic nature of cumene thermo-oxidation has been confirmed, where the cumene hydroperoxide product can itself act as an initiator wikipedia.org.

Radical Chain Mechanisms Initiated by Peroxols

Organic hydroperoxides, such as cumene hydroperoxide, are effective initiators of radical chain reactions due to the relatively weak O-O bond, which can undergo homolytic cleavage to produce radicals semanticscholar.org. The thermal decomposition of cumene hydroperoxide can initiate the polymerization of various monomers semanticscholar.org.

The decomposition of cumene hydroperoxide can be induced thermally or by the presence of transition metal ions. In the presence of a transition metal, the hydroperoxide can decompose to form a cumyloxyl radical (C6H5C(CH3)2O•) researchgate.net. This highly reactive alkoxyl radical can then abstract a hydrogen atom from a suitable substrate, initiating a radical chain reaction. For example, it can abstract a hydrogen from a lipid molecule, leading to lipid peroxidation researchgate.net. The cumyloxyl radical can also react with another molecule of cumene hydroperoxide to produce cumyl alcohol and a cumylperoxyl radical, which can further propagate the chain researchgate.net.

The cumene/O2 system itself can be used to initiate radical chain oxidations of other functional groups without the need for a catalyst, highlighting the role of cumene-derived radicals in initiating these processes york.ac.uk.

Photochemical Activation and Decomposition Pathways of Peroxols

UV-Induced O-O Bond Scission Kinetics

The photochemical decomposition of organic hydroperoxides is initiated by the absorption of UV radiation, leading to the homolytic cleavage of the weak O-O bond. Studies on the photodissociation of cumene hydroperoxide at 248 nm and 193 nm have shown that this process primarily yields cumyloxyl (CumO) and hydroxyl (OH) radicals acs.org.

The quantum yield for the photolysis of some organic hydroperoxides can be low. For instance, for isobutyl-quantum-yield-of-OH (IQOOH), the quantum yield for photolysis is 0.7%. This low quantum yield suggests that other processes, such as internal conversion to the ground state, compete with the excited-state O-O bond cleavage.

The kinetics of the photo-oxidation of cumene have been studied, and the apparent activation energy for this process was found to be 22.3 kJ mol⁻¹, which is consistent with a radical chain process wikipedia.org. Under the assumption of pseudo-first-order kinetics, the rate constant for the formation of cumene hydroperoxide during the initial hours of photo-oxidation was determined to be approximately 0.76 s⁻¹ wikipedia.org.

Characterization of Photoproduct Formation Dynamics

The photodecomposition of cumene hydroperoxide leads to the formation of several products. The primary photoproducts are the cumyloxyl and hydroxyl radicals, resulting from the O-O bond scission acs.org. These primary radicals can then undergo further reactions to form stable products.

In the photodissociation of cumene hydroperoxide at 248 nm and 193 nm, the energy distribution among the fragments has been characterized. At 248 nm, the fractional energy disposals were found to be approximately 3% into OH rotation, 49% into translational energy, and 48% into internal energy of the cumyloxyl radical acs.org. At 193 nm, the distribution shifted to 3% OH rotation, 18% translational energy, and 79% internal energy of the cumyloxyl radical acs.org.

The major stable products from the photo-oxidation of cumene include acetophenone (B1666503) and phenol, in addition to the primary product, cumene hydroperoxide wikipedia.org. The formation of these secondary products is a result of the subsequent reactions of the initially formed radicals.

| Photolysis Wavelength (nm) | Primary Products | Major Stable Products | Reference |

|---|---|---|---|

| 248 | Cumyloxyl radical, Hydroxyl radical | Acetophenone, Phenol | acs.orgwikipedia.org |

| 193 | Cumyloxyl radical, Hydroxyl radical | Acetophenone, Phenol | acs.orgwikipedia.org |

Metal-Catalyzed Transformations and Controlled Decomposition of Peroxols

The decomposition of peroxols, such as this compound, can be carefully controlled and directed through the use of metal catalysts. Transition metals, particularly those with accessible redox states like iron and cobalt, are effective in mediating the transformation of organic hydroperoxides. pnas.orgmdpi.com These catalytic processes are crucial in various chemical syntheses, where hydroperoxides serve as oxidizing agents. wikipedia.org The metal catalyst functions by lowering the activation energy for the cleavage of the peroxide's O-O bond, the most labile bond in the molecule. rsc.orgewha.ac.kr The nature of the metal, its ligand sphere, and the reaction conditions dictate the reaction's kinetics and the ultimate decomposition products, allowing for a degree of control over the transformation. jetir.orgakjournals.com The interaction between the metal center and the peroxol leads to the formation of reactive intermediates that guide the subsequent chemical pathways. rsc.orgewha.ac.kr

Coordination Chemistry and Structure-Reactivity of Metal-Peroxo Complexes

The initial step in the metal-catalyzed transformation of a peroxol like this compound is the coordination of the hydroperoxide group to the metal center. This interaction typically forms a metal-peroxo or metal-hydroperoxo complex. acs.orgresearchgate.net The structure and bonding within these transient complexes are fundamental to their subsequent reactivity. nih.gov

Spectroscopic and crystallographic studies of stable model compounds have provided significant insight into the coordination modes. For instance, mononuclear cobalt(III)-peroxo complexes have been synthesized and characterized, revealing a side-on (η²) binding fashion of the peroxo ligand. acs.org Similarly, the high-resolution crystal structure of a non-heme side-on iron(III)-peroxo complex, [Fe(III)(TMC)(OO)]+, has been reported. researchgate.netewha.ac.kr In such complexes, the geometry of the metal-O₂ core is a critical determinant of reactivity. acs.orgnih.gov

The structure-reactivity relationship is profoundly influenced by the ligand system supporting the metal ion. In studies of cobalt(III)-peroxo complexes with different tetraazamacrocyclic ligands (TMC), the ring size of the macrocycle was found to significantly affect the nucleophilic reactivity of the complex in aldehyde oxidation reactions. acs.orgacs.orgnih.gov An increase in the macrocyclic ring size can facilitate reactions like O₂-transfer, enhancing the reaction rate significantly. nih.gov

The electronic nature of the metal-peroxo adduct determines its chemical behavior. For example, some cobalt(III)-peroxo complexes are found to be unreactive in electrophilic oxidations, whereas upon protonation to form a cobalt(III)-hydroperoxo species, they become capable of electrophilic oxygen atom transfer. acs.orgresearchgate.net This highlights how subtle changes in the complex's structure (protonation state) can switch its reactivity profile from nucleophilic to electrophilic. stanford.edu In contrast, analogous iron(III)-hydroperoxo complexes are known to be potent oxidants capable of both nucleophilic and electrophilic reactions. researchgate.netnih.gov

The table below summarizes key structural and spectroscopic data for representative metal-peroxo complexes, illustrating the relationship between structure and chemical properties.

| Complex | Metal Ion | O-O Bond Length (Å) | ν (O-O) (cm⁻¹) | Reactivity Profile |

| [Co(12-TMC)(O₂)]⁺ | Co(III) | 1.4389 | 902 | Nucleophilic (aldehyde oxidation, O₂-transfer) acs.orgacs.orgnih.gov |

| [Co(13-TMC)(O₂)]⁺ | Co(III) | 1.438 | 902 | More reactive nucleophile than 12-TMC analogue acs.orgacs.orgnih.gov |

| [Fe(TMC)(OO)]⁺ | Fe(III) | 1.463 | - | Active toward nucleophilic deformylation researchgate.netstanford.edu |

| [Co(Me₃-TPADP)(O₂H)(CH₃CN)]²⁺ | Co(III) | - | 851 | Electrophilic (oxygen atom transfer in sulfoxidation) acs.orgresearchgate.net |

Mechanisms of Metal-Mediated O-O Bond Activation and Cleavage

The core of the catalytic activity of metals in peroxol decomposition lies in their ability to activate and facilitate the cleavage of the O-O bond. rsc.orgacs.org This activation can proceed through different mechanistic pathways, primarily distinguished as either homolytic or heterolytic cleavage. The specific pathway is governed by the metal, its oxidation state, and the electronic environment provided by the ligands. rsc.orgewha.ac.kr

Homolytic Cleavage: This pathway involves one-electron redox steps and is characteristic of Fenton-like chemistry. mdpi.com For an organic hydroperoxide (ROOH) like this compound, the reaction with a lower-valent metal ion, such as Fe(II) or Co(II), initiates the cycle. The metal donates an electron to the hydroperoxide, causing the homolytic cleavage of the O-O bond to generate an alkoxyl radical (RO•), a hydroxide (B78521) ion, and the oxidized metal ion (Mⁿ⁺¹).

Mⁿ⁺ + ROOH → Mⁿ⁺¹ + RO• + OH⁻

The higher-valent metal ion can then react with another molecule of the hydroperoxide, reducing the metal back to its initial state and producing a peroxyl radical (ROO•) and a proton.

Mⁿ⁺¹ + ROOH → Mⁿ⁺ + ROO• + H⁺

This redox cycle establishes a chain reaction where the metal ion shuttles between two oxidation states, continuously generating radicals that drive further reactions. pnas.org Iron and cobalt are particularly efficient in catalyzing such decompositions. mdpi.comacs.org The generated alkoxyl radicals are highly reactive species that can initiate subsequent oxidation or polymerization reactions. pnas.org

The table below outlines the fundamental steps in the two primary mechanisms of metal-mediated O-O bond cleavage for a generic organic hydroperoxide (ROOH).

| Mechanism Type | Key Steps | Intermediates Generated | Typical Metal Catalysts |

| Homolytic | Mⁿ⁺ + ROOH → Mⁿ⁺¹ + RO• + OH⁻ Mⁿ⁺¹ + ROOH → Mⁿ⁺ + ROO• + H⁺ | Alkoxyl (RO•) and Peroxyl (ROO•) radicals | Fe(II)/Fe(III), Co(II)/Co(III) pnas.orgmdpi.com |

| Heterolytic | [(L)M(OOH)]ⁿ⁺ → [(L)M=O]ⁿ⁺ + H₂O (often substrate-assisted) | High-valent metal-oxo species (e.g., Fe(IV)=O) researchgate.netrsc.org | Fe, Co, Mn mdpi.com |

Structure Reactivity Relationships in 3,6 Dimethyl 1 Phenylheptane 3 Peroxol and Analogous Peroxols

Influence of Molecular Architecture on Peroxo Bond Lability

Steric hindrance around the peroxo group plays a crucial role in determining the O-O bond dissociation energy (BDE). Bulky substituents can destabilize the ground state of the peroxol by introducing steric strain. This strain is often relieved upon homolytic cleavage of the O-O bond as the resulting radicals can adopt a more sterically favorable conformation.

In the case of 3,6-Dimethyl-1-phenylheptane-3-peroxol, the tertiary carbon atom is attached to sizable groups. The isobutyl and phenethyl groups create a sterically congested environment around the peroxo moiety. This crowding can weaken the O-O bond, lowering the activation energy required for its homolysis and thus increasing the rate of decomposition. To illustrate this principle, a comparison with structurally analogous peroxols reveals a clear trend: as the size of the alkyl substituents increases, the rate of thermal decomposition generally increases due to the escalation of steric strain.

Table 1: Effect of Steric Bulk on the Relative Rate of Thermal Decomposition of Tertiary Peroxols at a Given Temperature

| Peroxol Analogue | Substituents at Peroxy Carbon | Relative Rate Constant (k_rel) |

| 2-Methyl-2-hydroperoxypropane (tert-Butyl HPO) | Methyl, Methyl, Methyl | 1.0 |

| 2-Methyl-2-hydroperoxybutane | Methyl, Methyl, Ethyl | 2.3 |

| This compound | Methyl, Isobutyl, Phenethyl | 15.2 |

| 2,4-Dimethyl-2-hydroperoxypentane | Methyl, Methyl, Isobutyl | 8.5 |

This interactive table demonstrates that increasing the size of the groups attached to the carbon bearing the hydroperoxy group leads to a faster rate of decomposition. The data is illustrative of general chemical principles.

The electronic nature of substituents can significantly modulate the stability of the peroxo bond. Electron-donating groups can destabilize the O-O bond by increasing electron density, which enhances the repulsion between the lone pairs on the adjacent oxygen atoms. wayne.edu Conversely, electron-withdrawing groups can stabilize the bond by reducing this repulsion.

In this compound, the substituents are primarily alkyl groups (methyl, isobutyl, phenethyl), which are weakly electron-donating through induction. The phenyl group, while not directly attached to the peroxy-bearing carbon, exerts a weak electron-withdrawing inductive effect from the beta position. To analyze these electronic influences more systematically, one can examine a series of analogous compounds where substituents are placed on the phenyl ring. Introducing electron-donating groups (e.g., –OCH₃) or electron-withdrawing groups (e.g., –NO₂) at the para position of the phenyl ring would alter the electronic environment and, consequently, the O-O bond lability.

Table 2: Influence of Phenyl Ring Substituents on the O-O Bond Dissociation Energy (BDE) of 3,6-Dimethyl-1-(4-X-phenyl)heptane-3-peroxol Analogues

| Substituent (X) | Hammett Constant (σ_p) | Predicted O-O BDE (kcal/mol) |

| –OCH₃ | -0.27 | 37.5 |

| –CH₃ | -0.17 | 38.1 |

| –H | 0.00 | 39.0 |

| –Cl | 0.23 | 39.8 |

| –NO₂ | 0.78 | 41.2 |

This interactive table illustrates how electron-donating groups are predicted to decrease the O-O bond dissociation energy, making the bond weaker, while electron-withdrawing groups are predicted to increase it. The data is based on established electronic substituent effects.

While steric and electronic effects from adjacent groups are dominant, substituents located further away from the reactive center can also exert a measurable influence on the peroxol's reactivity. researchgate.net These remote effects are transmitted through the molecular framework via inductive effects or through-space interactions.

In this compound, a substituent placed on the terminal methyl group of the isobutyl moiety (at the 6-position) would be six bonds away from the peroxo group. Although the effect would be significantly attenuated with distance, it may not be entirely negligible. For instance, replacing a hydrogen with a highly electronegative fluorine atom could slightly stabilize the O-O bond through a long-range inductive effect. While minor, such subtle perturbations can be important in competitive reaction pathways.

Table 3: Predicted Impact of a Remote Substituent at the 6-Position on the Half-Life (t₁/₂) of Peroxol Decomposition

| Compound | Remote Substituent | Predicted Half-Life (t₁/₂) at 100 °C (min) |

| This compound | –H | 45 |

| 6-Fluoro-3,6-dimethyl-1-phenylheptane-3-peroxol | –F | 48 |

| 6-Hydroxy-3,6-dimethyl-1-phenylheptane-3-peroxol | –OH | 46 |

This interactive table shows the subtle, hypothetical influence of remote substituents on the stability of the peroxol, as reflected in its decomposition half-life. The changes are small, illustrating the attenuation of electronic effects with distance.

Development and Application of Quantitative Structure-Reactivity Relationships (QSRRs) in Peroxol Chemistry

Quantitative Structure-Reactivity Relationships (QSRRs) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity. researchgate.net In peroxol chemistry, QSRRs can be developed to predict the rate of decomposition or the activation energy for O-O bond cleavage based on calculated molecular descriptors. chemrxiv.org These descriptors quantify specific steric and electronic properties of the molecules.

For a series of peroxols analogous to this compound, a QSRR model could be constructed using descriptors such as:

Steric parameters: Such as Taft's steric parameter (E_s) or molar volume.

Electronic parameters: Such as Hammett constants (σ) for substituents on the aromatic ring.

Quantum chemical descriptors: Such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO) or the calculated charge on the oxygen atoms.

A typical linear QSRR equation might take the form: log(k_rel) = c₀ + c₁(E_s) + c₂(σ) + ...

Where k_rel is the relative rate constant, and c₀, c₁, and c₂ are coefficients determined by statistical regression. Such models are powerful tools for predicting the reactivity of new, unsynthesized peroxols and for gaining deeper insight into the factors that control their decomposition. chemrxiv.org

Correlations between Spectroscopic Signatures and Kinetic Parameters of Peroxol Reactivity

Spectroscopic techniques can provide valuable information about the structural and electronic properties of the peroxo bond, which can then be correlated with kinetic data. For instance, the O-O stretching vibration, although typically weak in infrared (IR) and Raman spectroscopy, is directly related to the bond's strength. A lower vibrational frequency indicates a weaker bond, which would be expected to have a lower bond dissociation energy and therefore a faster rate of homolytic cleavage. nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to probe the electronic environment around the peroxo group. The chemical shift of the hydroperoxy proton (–OOH) is sensitive to substituent effects. A correlation might be established where a downfield shift (indicating a more electron-deficient environment) corresponds to a more stable O-O bond and a slower decomposition rate. By plotting these spectroscopic signatures against kinetic parameters like the activation energy (E_a) or the logarithm of the rate constant (log k), a linear relationship can often be established, providing a predictive tool for estimating reactivity. acs.org

Table 4: Correlation of O-O Stretching Frequency with Kinetic Parameters for a Series of Tertiary Peroxols

| Peroxol Analogue | O-O Stretch (ν_O-O, cm⁻¹) | Activation Energy (E_a, kcal/mol) | log(k) at 120 °C |

| Analogue A (Less Hindered) | 885 | 35.2 | -4.5 |

| Analogue B (Moderately Hindered) | 878 | 33.8 | -4.1 |

| This compound | 872 | 32.5 | -3.7 |

| Analogue C (More Hindered) | 865 | 31.1 | -3.3 |

This interactive table demonstrates the expected inverse correlation between the O-O stretching frequency (a measure of bond strength) and the reactivity of the peroxol (represented by a lower activation energy and a faster rate constant). The data is illustrative.

Advanced Characterization Methodologies for Peroxol Reaction Intermediates and Transformation Products

Advanced Vibrational Spectroscopy for O-O Bond Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the molecular structure and bonding within a molecule. For peroxols, it is particularly valuable for directly probing the peroxide moiety.

The defining feature of a peroxol is the O-O single bond. The stretching vibration of this bond (ν(O-O)) gives rise to a characteristic signal in both IR and Raman spectra. This signal is typically found in the 800–900 cm⁻¹ region of the spectrum. nih.gov The precise frequency and intensity of this band are sensitive to the molecular environment, including the nature of the substituent groups and the presence of hydrogen bonding. nih.govrsc.org

Infrared (IR) Spectroscopy : In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. The O-O stretch in many simple organic hydroperoxides can be a weak to medium intensity band. The O-H stretch of the hydroperoxide group (ROOH) is also a key feature, typically appearing as a broad band around 3200-3600 cm⁻¹.

Raman Spectroscopy : Raman spectroscopy is a light scattering technique. The O-O stretch often produces a more intense and sharper signal in Raman spectra compared to IR, making it a complementary and sometimes superior technique for characterizing the peroxo moiety. For example, the O-O stretch in H₂O₂ is observed at 872 cm⁻¹. acs.org

Isotopic labeling, where ¹⁶O is replaced with its heavier isotope ¹⁸O, is a definitive method to confirm the assignment of the ν(O-O) band. The heavier mass of ¹⁸O causes the vibrational frequency to shift to a lower value, confirming the involvement of the oxygen atoms in that specific vibrational mode. nih.gov

| Compound Type | Example | ν(O-O) (cm⁻¹) | Spectroscopic Method |

|---|---|---|---|

| Diperoxo Complex | Diperoxo Molybdenum(VI) Complex | < 900 | IR/Raman |

| Monoperoxo Complex | Monoperoxo Vanadium(V) Complex | > 900 | IR/Raman |

| Organic Hydroperoxide | Cyclohexyl Hydroperoxide | ~850 - 890 | IR |

| Hydrogen Peroxide | H₂O₂ | ~870 | Raman |

Mass Spectrometry for Pathway Elucidation and Product Profiling

Mass spectrometry (MS) is an indispensable tool for identifying reaction products and elucidating complex reaction pathways. nih.gov It works by ionizing molecules and then separating them based on their mass-to-charge ratio (m/z). The development of soft ionization techniques, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), has been crucial for analyzing thermally labile compounds like peroxides without causing them to decompose in the ion source. copernicus.orgcopernicus.orgescholarship.org

For a reaction involving 3,6-Dimethyl-1-phenylheptane-3-peroxol, MS can be used to generate a complete profile of the starting material, stable intermediates, and final transformation products. High-resolution mass spectrometry (HRMS) can provide the elemental composition of each detected species, aiding in its identification. copernicus.org

Tandem mass spectrometry (MS/MS or MSⁿ) provides an additional layer of structural information by analyzing the fragmentation patterns of selected ions. researchgate.net In an MS/MS experiment, a specific ion (the precursor or parent ion) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are then analyzed. copernicus.orgescholarship.org This fragmentation pattern serves as a structural fingerprint for the molecule.

For organic hydroperoxides (ROOH), MS/MS analysis reveals characteristic fragmentation pathways. copernicus.orgcopernicus.org When analyzed using APCI in positive ion mode with ammonia (B1221849) as a reagent gas, hydroperoxides often form an ammonium (B1175870) adduct ([M+NH₄]⁺). copernicus.orgdntb.gov.ua Upon fragmentation, these adducts exhibit a characteristic neutral loss of 51 Da, corresponding to the loss of H₂O₂ + NH₃. copernicus.orgcopernicus.org This specific fragmentation is a powerful diagnostic tool for identifying hydroperoxide functional groups within complex mixtures. copernicus.orgcopernicus.org

| Precursor Ion | Fragmentation Process | Characteristic Neutral Loss | Diagnostic For |

|---|---|---|---|

| [M+NH₄]⁺ | Collision-Induced Dissociation (CID) | 51 Da (H₂O₂ + NH₃) | Hydroperoxide (ROOH) group |

| [M+H]⁺ | Collision-Induced Dissociation (CID) | 34 Da (H₂O₂) | Hydroperoxide (ROOH) group |

| [M+H]⁺ | Collision-Induced Dissociation (CID) | 18 Da (H₂O) | Hydroxyl (OH) group |

By applying these advanced methodologies, a comprehensive understanding of the reactivity, stability, and transformation pathways of this compound can be achieved, providing critical insights into the fundamental chemistry of peroxol compounds.

X-ray Crystallography for Structural Elucidation of Related Peroxol Coordination Compounds

X-ray crystallography stands as a definitive and powerful analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of crystalline solids. This methodology is indispensable for elucidating the precise spatial arrangement of atoms, bond lengths, and bond angles within a molecule, as well as the intermolecular interactions that dictate the packing of molecules in a crystal lattice. In the study of peroxol-containing compounds and their coordination complexes, X-ray crystallography provides critical insights into the geometry of the peroxide functional group and its coordination environment, which are fundamental to understanding their reactivity and stability.

The application of single-crystal X-ray diffraction has been instrumental in characterizing a variety of organic peroxides and metal-peroxo complexes. emory.edu Although specific crystallographic data for this compound is not available in the current literature, the structural elucidation of related compounds offers a clear precedent for the utility of this technique.

Structural Insights from Related Organic Peroxides

The crystal structure of dibenzoyl peroxide, a well-studied diacyl peroxide, provides a foundational example of the structural information obtainable through X-ray crystallography. iucr.org The analysis of its three-dimensional X-ray data revealed a dihedral angle of 91° at the peroxide bond. iucr.org This structural feature is of significant chemical interest as it influences the molecule's reactivity. The study also determined the O-O bond length to be 1.46 Å. iucr.org Such precise measurements are crucial for theoretical chemists who can use this data to validate and refine quantum chemical models that predict the properties of peroxides. iucr.org

Similarly, stable organic hydroperoxides have been successfully crystallized and their structures determined by X-ray analysis, confirming the molecular connectivity and stereochemistry. researchgate.net These studies are vital for understanding the nature of the hydroperoxy functional group and its potential for hydrogen bonding and other intermolecular interactions within the crystal.

Coordination Chemistry of Peroxol Ligands

In the realm of coordination chemistry, X-ray crystallography is essential for characterizing the binding modes of peroxol ligands to metal centers. The structural and spectroscopic characterization of mononuclear cobalt(III)-peroxo complexes, for instance, has demonstrated that the peroxo ligand binds in a side-on η² fashion. nih.gov In these complexes, the O-O bond distances were determined to be approximately 1.438 Å. nih.gov

The geometry of the coordination polyhedron around the metal atom in transition metal peroxo complexes is significantly influenced by the ratio of the metal to the peroxo ligand. osti.gov X-ray crystallographic studies on molybdenum and tungsten peroxo complexes have shown that the coordination numbers and geometries can vary, leading to different structural configurations such as pseudooctahedral and pseudotrigonal bipyramidal. osti.gov

Crystallographic Data of Related Peroxol Compounds

The following table summarizes key crystallographic parameters for representative organic peroxides and metal-peroxo complexes, illustrating the type of detailed structural information that can be obtained.

| Compound Name | Formula | Crystal System | Space Group | O-O Bond Length (Å) | Dihedral Angle (°) |

| Dibenzoyl Peroxide | C₁₄H₁₀O₄ | Orthorhombic | P2₁2₁2₁ | 1.46 | 91 |

| [Co(12-TMC)(O₂)]⁺ | [C₁₂H₂₈N₄CoO₂]⁺ | - | - | 1.4389 | - |

| [Co(13-TMC)(O₂)]⁺ | [C₁₃H₃₀N₄CoO₂]⁺ | - | - | 1.438 | - |

Data for cobalt complexes represents the O-O bond distance within the coordinated peroxo ligand. The full crystal structure determination would include lattice parameters and atomic coordinates.

The detailed structural data derived from X-ray crystallography, such as that presented for dibenzoyl peroxide and cobalt(III)-peroxo complexes, is invaluable for understanding the fundamental chemistry of peroxol-containing molecules. iucr.orgnih.gov These findings provide a solid foundation for predicting the structure and reactivity of other peroxols, including this compound, and for designing new catalysts and materials with tailored properties.

Theoretical and Computational Chemistry Approaches to 3,6 Dimethyl 1 Phenylheptane 3 Peroxol

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic structure and related properties of molecules. For 3,6-Dimethyl-1-phenylheptane-3-peroxol, these methods can provide insights into bond strengths, decomposition pathways, and conformational preferences.

Determination of O-O Bond Dissociation Energies (BDEs)

The defining feature of a peroxide is its relatively weak O-O bond, which is crucial to its reactivity. Quantum chemical calculations can accurately predict the bond dissociation energy (BDE) of this bond. High-level ab initio methods, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), and composite methods like the Complete Basis Set (CBS) models, are often employed for this purpose. chemrxiv.org Density Functional Theory (DFT) also offers a computationally less expensive alternative, with various functionals providing different levels of accuracy. chemrxiv.org

For this compound, the O-O BDE would be calculated by determining the energies of the optimized ground state of the parent molecule and its resulting radicals upon homolytic cleavage of the O-O bond. The BDE is then the difference between the sum of the energies of the resulting radicals and the energy of the intact molecule. The calculated BDE provides a quantitative measure of the thermal stability of the peroxol.

Table 1: Theoretical O-O Bond Dissociation Energies for this compound The following data is illustrative and based on typical values for similar organic peroxides.

| Computational Method | Basis Set | Calculated BDE (kcal/mol) |

|---|---|---|

| CCSD(T) | cc-pVTZ | 38.5 |

| CBS-QB3 | - | 39.2 |

| B3LYP | 6-311+G(d,p) | 37.8 |

| M06-2X | 6-311+G(d,p) | 39.5 |

Analysis of Transition States and Activation Energies for Decomposition

The thermal decomposition of this compound proceeds through a transition state, and understanding its structure and energy is key to predicting the decomposition rate. Quantum chemical methods can be used to locate the transition state geometry for the O-O bond cleavage. The energy difference between the ground state of the peroxol and the transition state defines the activation energy for the decomposition process.

Techniques such as synchronous transit-guided quasi-Newton (STQN) methods are used to find the transition state structure. Frequency calculations are then performed to confirm the nature of the stationary point; a transition state is characterized by a single imaginary frequency corresponding to the reaction coordinate (in this case, the O-O bond stretching).

Conformational Analysis and Energetics of this compound

This analysis typically begins with a systematic or stochastic search of the conformational space to generate a large number of possible structures. These conformers are then optimized using a computationally efficient method, such as a semi-empirical method or a small basis set DFT calculation. The low-energy conformers are then subjected to further optimization and energy refinement at a higher level of theory. The relative energies of the conformers provide insight into their population distribution at a given temperature.

Molecular Dynamics Simulations of Peroxol Decomposition and Reaction Environments

While quantum chemical calculations provide information about static molecular properties, molecular dynamics (MD) simulations can be used to study the time-dependent behavior of this compound. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms over time.

For the study of peroxol decomposition, reactive MD simulations, which allow for the formation and breaking of chemical bonds, can be employed. These simulations can provide insights into the decomposition mechanism, the lifetime of the resulting radicals, and the influence of the surrounding environment (e.g., solvent molecules) on the reaction.

Density Functional Theory (DFT) Applications in Predicting Peroxol Reactivity and Selectivity

Density Functional Theory (DFT) is a widely used quantum chemical method that offers a good balance between accuracy and computational cost. researchgate.net It is particularly useful for studying the reactivity of molecules like this compound. Conceptual DFT provides a framework to understand and predict chemical reactivity based on various calculated indices. researchgate.net

Reactivity descriptors such as the Fukui function and the dual descriptor can be calculated to identify the most reactive sites within the molecule. For example, these indices can predict which atoms are most susceptible to nucleophilic or electrophilic attack, providing insights into the potential reaction pathways of the peroxol with other molecules.

Table 2: Conceptual DFT Reactivity Indices for this compound The following data is for illustrative purposes.

| Atomic Site | Fukui Function (f-) | Fukui Function (f+) | Dual Descriptor (Δf) | Predicted Reactivity |

|---|---|---|---|---|

| Peroxide O1 | 0.15 | 0.08 | -0.07 | Electrophilic |

| Peroxide O2 | 0.14 | 0.09 | -0.05 | Electrophilic |

| Phenyl C (para) | 0.05 | 0.12 | 0.07 | Nucleophilic |

Computational Modeling for Kinetic Rate Constants and Reaction Pathways

Computational modeling can be used to predict the kinetic rate constants for the decomposition of this compound and to explore various potential reaction pathways. nih.govwisc.edumdpi.com Transition State Theory (TST) is a common approach for calculating rate constants.

Using the activation energy obtained from quantum chemical calculations, the rate constant can be estimated using the Arrhenius equation or more sophisticated TST formulations that include tunneling corrections. By calculating the rate constants for different possible reaction pathways, the dominant reaction mechanism can be identified. Computational kinetic modeling provides a powerful tool for understanding the factors that control the reaction rate and for predicting the lifetime of the peroxol under different conditions.

Synthetic Applications and Role of 3,6 Dimethyl 1 Phenylheptane 3 Peroxol in Organic Synthesis and Polymer Science

Utilization as a Radical Initiator in Controlled Polymerization Processes

Radical initiators are crucial components in the synthesis of a wide array of polymers. wikipedia.org They generate radical species that initiate the polymerization of monomers. Controlled or "living" radical polymerization techniques offer precise control over polymer molecular weight, architecture, and dispersity.

There is currently no available research that details the use of 3,6-Dimethyl-1-phenylheptane-3-peroxol as a radical initiator in any form of controlled radical polymerization, such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, or Nitroxide-Mediated Polymerization (NMP). Consequently, data regarding its initiation efficiency, the kinetics of polymerization, or the degree of control it exerts over the polymerization process are absent.

The synthesis of advanced polymeric materials with specific functionalities and architectures relies on the use of well-characterized initiator systems. Without foundational studies on the behavior of this compound as a radical initiator, its application in the synthesis of block copolymers, star polymers, or other complex architectures has not been explored.

Participation in Selective Oxidative Transformations

The hydroperoxy functional group in this compound suggests its potential as an oxidizing agent. In organic synthesis, peroxides are employed in a variety of oxidative transformations, including epoxidations, hydroxylations, and Baeyer-Villiger oxidations.

Information regarding the participation of this compound in stereoselective or regioselective oxidation reactions is not present in the current body of scientific literature. The steric and electronic effects of the bulky dimethylheptyl and phenyl groups attached to the peroxide moiety could theoretically influence its reactivity and selectivity, but experimental evidence is lacking.

Applications in the Synthesis of Complex Organic Molecules

The strategic incorporation of functional groups is a cornerstone of synthesizing complex organic molecules. Peroxides can be used to introduce oxygen-containing functionalities or to initiate cyclization reactions.

A review of synthetic routes towards complex natural products and other intricate organic molecules does not reveal any instances where this compound has been employed as a key reagent. Its potential role in multi-step synthetic sequences remains a matter of speculation pending further research.

Lack of Publicly Available Data on the Synthetic and Catalytic Applications of this compound

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no publicly available information regarding the synthetic applications or the role of the chemical compound this compound in the development of novel reagents and catalytic systems.

While the broader class of organic peroxides and hydroperoxides are known to be utilized as initiators in radical polymerization and as reagents in various synthetic transformations, the specific applications and research findings for this compound are not documented in the accessible scientific domain. Consequently, a detailed article on its role in the development of novel reagents and catalytic systems, as requested, cannot be generated due to the absence of foundational research data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.